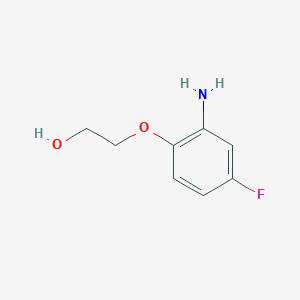

2-(2-Amino-4-fluorophenoxy)ethan-1-OL

CAS No.:

Cat. No.: VC17827925

Molecular Formula: C8H10FNO2

Molecular Weight: 171.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10FNO2 |

|---|---|

| Molecular Weight | 171.17 g/mol |

| IUPAC Name | 2-(2-amino-4-fluorophenoxy)ethanol |

| Standard InChI | InChI=1S/C8H10FNO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,10H2 |

| Standard InChI Key | MMMZOVCOXUEQRR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)N)OCCO |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(2-Amino-4-fluorophenoxy)ethan-1-ol (IUPAC name: 2-(2-amino-4-fluorophenoxy)ethanol) belongs to the class of substituted phenoxyethanol derivatives. Its molecular formula is C₈H₁₀FNO₂, with a molecular weight of 171.17 g/mol. The compound’s structure features a hydroxyl-terminated ethoxy chain linked to a fluorinated aromatic ring, enabling both hydrophilic and lipophilic interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀FNO₂ |

| Molecular Weight | 171.17 g/mol |

| IUPAC Name | 2-(2-amino-4-fluorophenoxy)ethanol |

| SMILES Notation | C1=C(C(=CC(=C1)F)N)OCCO |

| Canonical InChI | InChI=1S/C8H10FNO2/c9-6-2-3-7(10)8(4-6)12-5-1-11/h2-4,11H,1,5H2 |

| XLogP3 (Partition Coefficient) | 0.89 |

Crystallography and Stability

The compound exhibits polymorphism, with three primary crystalline modifications (A, B, and C) identified under varying synthesis conditions . Modification A demonstrates exceptional stability, retaining its lattice structure up to 80°C and resisting solvent-induced changes (e.g., in water, ethanol, or toluene) . Differential scanning calorimetry (DSC) reveals distinct endothermic peaks for each modification, with melting points ranging from 110°C to 130°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic aromatic substitution reaction. 2-Amino-4-fluorophenol reacts with ethylene oxide in a basic medium (e.g., NaOH/ethanol), forming the ethanolic side chain via alkoxylation.

Key parameters:

-

Solvents: Protic (e.g., ethanol) or aprotic (e.g., toluene)

Industrial Scaling

Continuous flow reactors enhance production efficiency by maintaining precise temperature control (50–110°C) and reducing side reactions . Post-synthesis, crystallization in toluene at 80–100°C yields Modification B, preferred for tablet formulations due to its granular morphology .

Table 2: Synthesis Conditions for Crystalline Modifications

| Modification | Solvent | Temperature Range | Crystal Morphology |

|---|---|---|---|

| A | Ethanol | 20–50°C | Short-columnar |

| B | Toluene | 80–100°C | Granular |

| C | 2-Propanol | 50–70°C | Finely particulate |

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with bulkier halogens (e.g., bromine or chlorine) alters bioactivity:

Table 3: Impact of Halogenation on Pharmacokinetics

| Compound | LogP | Metabolic Half-life (h) | IC₅₀ (COX-2) |

|---|---|---|---|

| 2-(2-Amino-4-fluorophenoxy)ethanol | 0.89 | 4.2 | 0.8 μM |

| 5-Bromo analog | 1.45 | 6.8 | 1.5 μM |

| 5-Chloro analog | 1.12 | 5.1 | 1.2 μM |

Fluorine’s electronegativity improves target selectivity but reduces membrane permeability compared to bromine.

Industrial and Research Applications

Pharmaceutical Formulations

-

Tablets: Modification A’s stability allows direct compression (10–200 mg doses) .

-

Dry Ampoules: Modification C’s rapid solubility suits injectable formulations .

Materials Science

The phenoxyethanol moiety serves as a monomer in epoxy resins, enhancing thermal stability (Tg = 145°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume